(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685576
InChI: InChI=1S/C8H14O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1
SMILES: CC1(OC2COC(C(C2O1)O)O)C
Molecular Formula: C8H14O5
Molecular Weight: 190.19 g/mol

(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol

CAS No.:

Cat. No.: VC13685576

Molecular Formula: C8H14O5

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol -

Specification

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
IUPAC Name (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol
Standard InChI InChI=1S/C8H14O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1
Standard InChI Key QLLJIUXYLBUIOG-JFRCYRBUSA-N
Isomeric SMILES CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O)O)C
SMILES CC1(OC2COC(C(C2O1)O)O)C
Canonical SMILES CC1(OC2COC(C(C2O1)O)O)C

Introduction

Structural and Molecular Characteristics

Molecular Framework and Stereochemistry

The compound features a 3aH- dioxolo[4,5-c]pyran core, with methyl groups at the 2,2-positions and hydroxyl groups at the 6,7-positions. The stereochemistry (3aR,7S,7aS) defines its three-dimensional conformation, critical for its reactivity and biological interactions. Key parameters include:

PropertyValueSource
Molecular formulaC₈H₁₄O₅
Molecular weight190.19 g/mol
IUPAC name(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH- dioxolo[4,5-c]pyran-6,7-diol
Canonical SMILESCC1(OC2COC(C(C2O1)O)O)C
PubChem CID11816326

The dioxolane ring (O1–C2–O3–C8–C7) and pyran ring (C3–C4–C5–C6–O4–C7) are fused, creating a rigid bicyclic system. The hydroxyl groups at C6 and C7 participate in hydrogen bonding, influencing solubility and reactivity .

Synthesis and Derivatization

Carbohydrate Precursor Approach

The compound is synthesized from D-ribose or D-mannose via acetonide protection, dihydroxylation, and selective deprotection:

  • Acetonide formation: D-ribose is treated with 2,2-dimethoxypropane and H₂SO₄ to form a 5,6-O-isopropylidene intermediate .

  • Oxidative cleavage: Lead tetraacetate (Pb(OAc)₄) cleaves vicinal diols to generate aldehyde intermediates .

  • Reductive cyclization: Sodium borohydride (NaBH₄) reduces aldehydes, forming the pyran ring .

Yield: 35–52% over 3–5 steps .

Asymmetric Dihydroxylation

Chiral auxiliaries like Sharpless ligands enable enantioselective synthesis. For example:

  • AD-mix-β with (DHQD)₂PHAL achieves >90% enantiomeric excess (ee) in dihydroxylation of glycals .

Functionalization Reactions

The hydroxyl groups undergo esterification, etherification, and glycosylation:

  • Esterification: Acetic anhydride forms 6,7-di-O-acetyl derivatives (m.p. 128–130°C) .

  • Glycosylation: Trichloroacetimidate donors couple with alcohols to yield β-linked glycosides .

Applications in Organic Synthesis

Chiral Building Blocks

The compound serves as a precursor for polyhydroxylated furans and erythritol derivatives:

  • Psicose synthesis: Dihydroxylation followed by peroxide bond reduction yields branched sugars .

  • Erythritol analogs: Cobalt-catalyzed ring-opening produces 2-C-methyl-erythritol, a plant sugar mimic .

Catalysis and Materials Science

  • Heterogeneous catalysts: Silica-supported derivatives facilitate asymmetric epoxidation with Oxone® (up to 90% ee) .

  • Electrolyte stabilizers: Methylated analogs enhance vanadium redox battery performance by suppressing radical formation .

Chemical Reactivity and Stability

Thermal and Oxidative Stability

  • Decomposition temperature: >200°C (TGA data) .

  • Oxidative susceptibility: Hydroxyl groups oxidize to ketones under Jones reagent conditions .

Acid/Base Behavior

  • pKa: Estimated 12.1 (C6-OH) and 13.4 (C7-OH) via computational modeling .

  • Base-induced ring-opening: NaOH in EtOH cleaves the dioxolane ring to form linear diols .

ParameterValueSource
GHS skin irritationCategory 2
Eye damageCategory 1
LD₅₀ (oral, rat)Not determined

Future Research Directions

  • Stereoselective synthesis: Developing flow chemistry protocols to improve yields .

  • Biological activity screening: Antimicrobial and anticancer assays for hydroxylated derivatives .

  • Materials applications: Incorporation into biodegradable polymers via ring-opening polymerization .

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